Technical Guide: tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)
Technical Guide: tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-amino-2-oxoethyl)carbamate, commonly known as Boc-glycinamide, is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the glycine amide backbone makes it a versatile building block for the controlled assembly of more complex molecules. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of the Boc/Bzl strategy in peptide synthesis.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Boc-glycinamide.
Chemical and Physical Properties
Boc-glycinamide is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(2-amino-2-oxoethyl)carbamate |
| Synonyms | Boc-Gly-NH2, Boc-Glycinamide, N-Boc-glycinamide |
| CAS Number | 35150-09-5 |
| Molecular Formula | C₇H₁₄N₂O₃ |
| Molecular Weight | 174.2 g/mol |
| Appearance | White to off-white solid |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Melting Point | 85-87 °C | ChemicalBook |
| Boiling Point (Predicted) | 339.7 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.107 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 12.01 ± 0.46 | ChemicalBook |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | ChemicalBook |
| ¹H NMR (Predicted) | (90 MHz, CDCl₃) δ ppm: 6.00 (s, br), 5.62 (s, br), 5.16 (s, br), 3.80 (d, 2 H. J=5.8 Hz), and 1.46 (s, 9 H) | iChemical |
Synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate
The synthesis of Boc-glycinamide is typically achieved through the coupling of N-Boc-glycine with ammonia. This reaction involves the activation of the carboxylic acid moiety of Boc-glycine to facilitate nucleophilic attack by ammonia.
Experimental Protocol: Synthesis from N-Boc-glycine
This protocol describes a general method for the amidation of N-Boc-glycine.
Materials:
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N-Boc-glycine
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Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)
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N,N-Diisopropylethylamine (DIEA)
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Ammonia source (e.g., ammonia solution in a suitable solvent or ammonia gas)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Activation of N-Boc-glycine:
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Dissolve N-Boc-glycine (1 equivalent) in anhydrous DMF.
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Add the coupling agent (e.g., HBTU, 1.1 equivalents) and HOBt (1.1 equivalents).
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Add DIEA (2.5 equivalents) to the mixture and stir at room temperature for 15-20 minutes to form the active ester.
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Amidation:
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly bubble ammonia gas through the solution or add a pre-cooled solution of ammonia in an appropriate solvent (e.g., dioxane or methanol).
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Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure tert-Butyl (2-amino-2-oxoethyl)carbamate.
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Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Experimental and Logical Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-Butyl (2-amino-2-oxoethyl)carbamate.
Application in Peptide Synthesis
Boc-glycinamide can serve as a C-terminal amide precursor in peptide synthesis. The logical workflow for its incorporation into a peptide chain is depicted below.
Biological Context and Applications
While tert-Butyl (2-amino-2-oxoethyl)carbamate is primarily a synthetic intermediate, its structural motif is relevant in the context of drug discovery and proteomics. The Boc protecting group is widely used in the synthesis of peptide-based drugs, including antibiotics, antivirals, and anticancer agents. The glycinamide moiety can be found in various biologically active peptides.
Although no specific signaling pathway directly involving Boc-glycinamide has been extensively characterized in the literature, its role as a precursor to bioactive peptides implies its indirect involvement in the modulation of biological pathways targeted by those peptides. For instance, synthetic peptides incorporating a C-terminal glycinamide may be designed to interact with specific receptors, enzymes, or other protein targets. The workflow for utilizing such a synthetic peptide in a biological assay is outlined below.
